(-)-Car-4-ene
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Overview
Description
(-)-Car-4-ene is a naturally occurring monoterpene hydrocarbon found in the essential oils of various plants, particularly in conifers. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound has a bicyclic structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Car-4-ene typically involves the isolation from natural sources such as turpentine oil. The process includes fractional distillation and purification steps to obtain the pure compound. Additionally, synthetic routes can involve the cyclization of suitable precursors under specific conditions to form the bicyclic structure of this compound.
Industrial Production Methods: Industrially, this compound is produced by the steam distillation of pine resin, followed by fractional distillation to separate it from other terpenes. The process is optimized to maximize yield and purity, ensuring the compound meets the standards required for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: (-)-Car-4-ene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and acids.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.
Major Products Formed:
Scientific Research Applications
(-)-Car-4-ene has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in the development of new pharmaceuticals.
Medicine: Its potential therapeutic effects are being explored in the treatment of various conditions, including infections and inflammatory diseases.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (-)-Car-4-ene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these biological molecules and pathways.
Comparison with Similar Compounds
Alpha-pinene: Another monoterpene with a similar structure but different functional groups and reactivity.
Beta-pinene: Similar to alpha-pinene but with a different arrangement of atoms, leading to distinct chemical properties.
Limonene: A monocyclic monoterpene with a citrus aroma, differing in its ring structure and functional groups.
Uniqueness of (-)-Car-4-ene: this compound’s unique bicyclic structure and specific functional groups give it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
5208-50-4 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9+/m1/s1 |
InChI Key |
LGNSZMLHOYDATP-VGMNWLOBSA-N |
SMILES |
CC1CC2C(C2(C)C)C=C1 |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H](C2(C)C)C=C1 |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 |
Key on ui other cas no. |
93779-69-2 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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